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molecular formula C11H9NO4 B8410003 4-Ethyl-2-nitro indane-1,3-dione

4-Ethyl-2-nitro indane-1,3-dione

Cat. No. B8410003
M. Wt: 219.19 g/mol
InChI Key: KPYRXDCLRRZPGB-UHFFFAOYSA-N
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Patent
US03978231

Procedure details

A suspension of 4-ethyl indane-1,3-dione (0.52 g; 0.003 mole) in dry ether (5 ml) was treated dropwise at 10°C with fuming nitric acid (1.0 ml) and the precipitated product filtered after 40 mins. at room temperature; m.p. (water, hydrochloric acid) 98°-100°C; (Found; C, 59.98; H, 4.18; N, 6.34; C11H9NO4 requires: C, 60.28; H, 4.14; N, 6.39%).
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5](=[O:13])[CH2:6][C:7]2=[O:12])[CH3:2].[N+:14]([O-])([OH:16])=[O:15]>CCOCC>[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5](=[O:13])[CH:6]([N+:14]([O-:16])=[O:15])[C:7]2=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
C(C)C1=C2C(CC(C2=CC=C1)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product filtered after 40 mins
Duration
40 min
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
m.p. (water, hydrochloric acid) 98°-100°C

Outcomes

Product
Name
Type
Smiles
C(C)C1=C2C(C(C(C2=CC=C1)=O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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